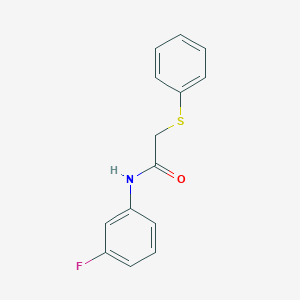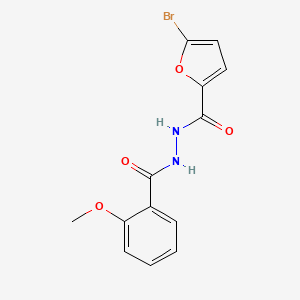
2-(4-chlorophenoxy)-N-cyclohexyl-N-ethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-cyclohexyl-N-ethylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as ACEA and belongs to the class of chemical compounds called CB1 receptor agonists. The following paper will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research on ACEA.
作用機序
ACEA works by binding to the CB1 receptor in the brain, which is responsible for regulating various physiological processes such as pain, appetite, and mood. When ACEA binds to the CB1 receptor, it activates the receptor, leading to a cascade of biochemical events that result in the physiological effects of ACEA.
Biochemical and Physiological Effects
The biochemical and physiological effects of ACEA are diverse and depend on the specific application. In medicine, ACEA has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In pharmacology, ACEA has been shown to relieve pain by activating the CB1 receptor, which inhibits the transmission of pain signals. In neuroscience, ACEA has been shown to protect neurons from damage by reducing oxidative stress and inflammation.
実験室実験の利点と制限
One of the main advantages of using ACEA in lab experiments is its specificity for the CB1 receptor, which allows researchers to study the effects of CB1 receptor activation in a controlled manner. Additionally, ACEA is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using ACEA in lab experiments is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are numerous future directions for research on ACEA. One area of research is the development of ACEA-based drugs for the treatment of inflammatory diseases, pain, and neurodegenerative diseases. Another area of research is the investigation of the potential side effects and toxicity of ACEA, which can help to inform the safe use of this compound in various applications. Additionally, research on the mechanism of action of ACEA can help to uncover new targets for drug development and improve our understanding of the CB1 receptor and its role in physiological processes.
合成法
The synthesis of ACEA involves the reaction between 4-chlorophenol and N-cyclohexyl-N-ethylacetamide in the presence of a catalyst such as trifluoroacetic acid. This reaction produces ACEA as the final product. The synthesis of ACEA is a relatively simple process, and the compound can be produced in large quantities.
科学的研究の応用
ACEA has been extensively studied for its potential applications in various fields such as medicine, pharmacology, and neuroscience. In medicine, ACEA has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In pharmacology, ACEA has been shown to have analgesic properties, making it a potential candidate for the development of pain-relieving drugs. In neuroscience, ACEA has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-cyclohexyl-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c1-2-18(14-6-4-3-5-7-14)16(19)12-20-15-10-8-13(17)9-11-15/h8-11,14H,2-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSGTWKHOXQIJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-cyclohexyl-N-ethylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5808104.png)

![3-chloro-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-6-fluoro-1-benzothiophene-2-carbohydrazide](/img/structure/B5808110.png)
![N-(4-ethylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5808139.png)
![3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazole](/img/structure/B5808140.png)

![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B5808154.png)

![1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5808171.png)
![isopropyl [(4-methyl-2-quinolinyl)thio]acetate](/img/structure/B5808177.png)
![2-(2,6-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5808200.png)

![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide](/img/structure/B5808208.png)
![isopropyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5808216.png)